molecular formula C10H11NO B1295493 4-Methoxy-3-methylphenylacetonitrile CAS No. 75391-57-0

4-Methoxy-3-methylphenylacetonitrile

Cat. No. B1295493
CAS RN: 75391-57-0
M. Wt: 161.2 g/mol
InChI Key: QOMACJMHUFTRJI-UHFFFAOYSA-N
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Description

Comprehensive Analysis of 4-Methoxy-3-methylphenylacetonitrile

4-Methoxy-3-methylphenylacetonitrile is a compound that has been the subject of various synthesis and chemical reactivity studies. The compound has been synthesized using different methods, including solvent-free condensation with aldehydes and nitriles, and its structural features have been analyzed using X-ray, IR, NMR, and electronic spectroscopy .

Synthesis Analysis

The synthesis of 4-Methoxy-3-methylphenylacetonitrile has been achieved through different protocols, such as solvent-free condensation methods and multi-step reactions involving various reagents and catalysts. The compound has also been used as a building block for the construction of nitrogen heterocyclic compounds, demonstrating its versatility in organic synthesis .

Molecular Structure Analysis

The molecular structure of 4-Methoxy-3-methylphenylacetonitrile has been studied using X-ray crystallography, IR, NMR, and electronic spectroscopy. The compound has been found to exhibit specific geometric parameters and optical properties, including absorption and fluorescence spectra in different solvents .

Chemical Reactions Analysis

The chemical reactivity of 4-Methoxy-3-methylphenylacetonitrile has been investigated in various reactions, including condensation with aldehydes and nitriles, formylation, and reactions with primary and heterocyclic amines. These studies have led to the synthesis of novel Schiff bases and nitrogen heterocyclic compounds, demonstrating the compound's potential for diverse chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Methoxy-3-methylphenylacetonitrile have been characterized through elemental analyses, IR, 1H NMR, 13C NMR, and mass spectral data. The compound has also been evaluated for its in vitro antimicrobial activity, showing promising results for certain derivatives .

Solvent-free condensation of phenylacetonitrile and nonanenitrile with 4-methoxybenzaldehyde: optimization and mechanistic studies. Synthesis, X-ray and spectroscopic analysis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile. Synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives and their antimicrobial activity. Preparation and Structural Evaluation of the Conformational Polymorphs of α-[(4-Methoxyphenyl)methylene]-4-nitrobenzeneacetonitrile. Improvement of the Synthesis Method of 4-hydroxy-3-methoxyphenylacetonitrile. Synthesis of 4-hydroxy-3-methoxyphenylacetonitrile. Photosubstitution Reactions of 4-Methyl-2-quinolinecarbonitrile with Arylalkanoic Acids. No Evidence for the External Magnetic Field Effects or Chiral Symmetry Breaking. Theoretical investigation of oligomer structure and optoelectronic properties for [4-(methoxyphenyl)acetonitrile]n (n=1-5). Synthesis, chemical reactivity and biological evaluation of the novel 2-[(1-chloro-3-oxoprop-1-en-1-yl)amino]-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile. A Novel Synthetic Technology of 4-Methoxyphenylacetic Acid.

properties

IUPAC Name

2-(4-methoxy-3-methylphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-8-7-9(5-6-11)3-4-10(8)12-2/h3-4,7H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOMACJMHUFTRJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20226341
Record name 4-Methoxy-3-methylphenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20226341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-3-methylphenylacetonitrile

CAS RN

75391-57-0
Record name 4-Methoxy-3-methylphenylacetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075391570
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methoxy-3-methylphenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20226341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxy-3-methylphenylacetonitrile
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